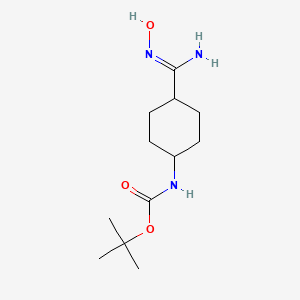

![molecular formula C14H10F4N2O B2706857 N-[4-amino-3-(trifluoromethyl)phenyl]-4-fluorobenzamide CAS No. 926253-90-9](/img/structure/B2706857.png)

N-[4-amino-3-(trifluoromethyl)phenyl]-4-fluorobenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

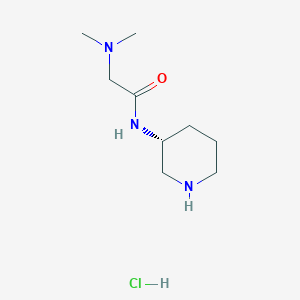

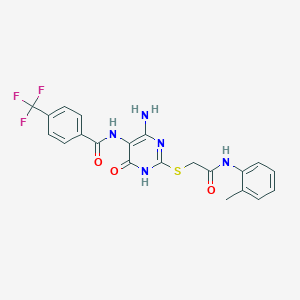

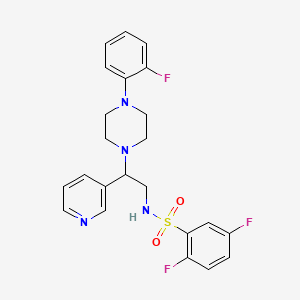

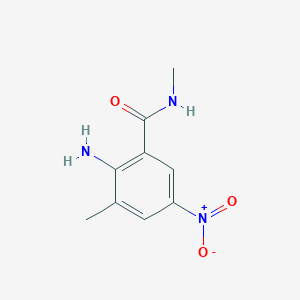

N-[4-amino-3-(trifluoromethyl)phenyl]-4-fluorobenzamide is a useful research compound. Its molecular formula is C14H10F4N2O and its molecular weight is 298.241. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Material Science

N-[4-amino-3-(trifluoromethyl)phenyl]-4-fluorobenzamide may serve as an intermediate or a building block in the synthesis of complex molecules. For example, a practical synthesis method for 2-fluoro-4-bromobiphenyl, a key intermediate in manufacturing flurbiprofen, highlights the importance of fluorinated compounds in synthetic chemistry. This approach underscores the role of similar compounds in developing pharmaceuticals and materials with specific properties (Yanan Qiu et al., 2009).

Pharmacological Applications

The incorporation of fluorine atoms in pharmaceuticals can significantly alter a drug's properties, such as metabolic stability, bioavailability, and binding affinity. The study by B. Buer and E. Marsh (2012) discusses how fluorinated analogs of hydrophobic amino acids in proteins can enhance their stability and retain biological activity, demonstrating the potential of fluorinated compounds in drug design (B. Buer & E. Marsh, 2012).

Environmental Impact and Degradation

Research on the degradation processes of nitisinone, a compound with a similar trifluoromethyl group, highlights the environmental persistence and challenges associated with fluorinated compounds. Such studies are crucial for understanding the fate and impact of these substances in the environment and may inform the design of more eco-friendly alternatives (H. Barchańska et al., 2019).

Fluorinated Compounds in Drug Discovery

The unique properties of fluorinated scaffolds, particularly those containing trifluoromethyl groups, have been extensively explored for antimalarial drug discovery. The presence of fluorine can enhance the efficacy and pharmacokinetic profiles of antimalarial agents, highlighting the broader implications of fluorinated compounds in medicinal chemistry (Charu Upadhyay et al., 2020).

Mechanism of Action

Target of Action

Similar compounds have been found to interact with aurora kinase a in humans .

Mode of Action

It is likely that it interacts with its target to induce changes at the molecular level, which subsequently lead to observable effects at the cellular and organismal levels .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of N-[4-amino-3-(trifluoromethyl)phenyl]-4-fluorobenzamide . These factors can include the pH of the environment, the presence of other molecules, temperature, and more.

Properties

IUPAC Name |

N-[4-amino-3-(trifluoromethyl)phenyl]-4-fluorobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10F4N2O/c15-9-3-1-8(2-4-9)13(21)20-10-5-6-12(19)11(7-10)14(16,17)18/h1-7H,19H2,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCOFLGNEALOEAJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NC2=CC(=C(C=C2)N)C(F)(F)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10F4N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(4-chlorophenyl)sulfonylamino]ethyl N-(3,4-dichlorophenyl)carbamate](/img/structure/B2706774.png)

![N-[2-(4-Chlorophenyl)-5-methoxypentyl]but-2-ynamide](/img/structure/B2706778.png)

![1-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-2-methoxyethanone](/img/structure/B2706783.png)

![4-((4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)methyl)-6-chloro-7-methyl-2H-chromen-2-one](/img/structure/B2706784.png)

![2-[3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-7-methyl-4-oxo-1,8-naphthyridin-1(4H)-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2706789.png)

![3-(Aminomethyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-6-carboxylic acid;dihydrochloride](/img/structure/B2706791.png)